2-Methoxy-6-methylpyridine-3-carbothioamide
Description
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
2-methoxy-6-methylpyridine-3-carbothioamide |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-4-6(7(9)12)8(10-5)11-2/h3-4H,1-2H3,(H2,9,12) |
InChI Key |
TXVCNXZQMLBMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=S)N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide typically involves the reaction of 2-methoxy-6-methylpyridine with a suitable thiocarbonyl reagent. One common method includes the use of thiosemicarbazide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired carbothioamide product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.
Chemical Reactions Analysis
2-Methoxy-6-methylpyridine-3-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-6-methylpyridine (MMP) and its derivatives have diverse applications, particularly in dissolving gallstones and exhibiting antimicrobial and antiviral activities. MMP's efficacy as a topical agent for gallstone dissolution has been demonstrated, and pyridine compounds, in general, show promise in combating various microbial and viral infections .
Gallstone Dissolution
Methyl-tertiary butyl ether (MTBE) is a clinical topical agent for gallstone dissolution, but its use is limited due to side effects from its low boiling point . 2-methoxy-6-methylpyridine (MMP) is a gallstone-dissolving compound with a higher boiling point (156 °C) . MMP has better potential than MTBE in dissolving gallstones, especially pigmented gallstones, while resulting in lesser toxicities .
In Vitro Dissolution Test
MMP demonstrated statistically higher dissolubility than MTBE for cholesterol and pigmented gallstones (88.2% vs. 65.7%, 50.8% vs. 29.0%, respectively; P < 0.05) .
In Vivo Experiments
MMP exhibited 59.0% and 54.3% dissolubility for cholesterol and pigmented gallstones, respectively, which were significantly higher than those of MTBE (50.0% and 32.0%, respectively; P < 0.05) .
Antimicrobial and Antiviral Activities
Pyridine compounds have demonstrated antimicrobial and antiviral activities .
- Classical Mannich reaction: Pyridine compounds synthesized using a classical Mannich reaction showed high antibacterial activity against Gram-positive species B. subtilis, S. aureus and Gram-negative species P. aeruginosa, E. coli . They also exhibited high antifungal activity against C. albicans and C. gabrata species .
- Antimicrobial agents: E)-N’-benzylideneisonicotinohydrazide compounds were the most active antimicrobial agents against the tested strains S. aureus, B. subtilis, E. coli, C. albicans, and A. niger, with MIC between 2.18–3.08 μM mL −1 .
- Antimicrobial activity: The activity of 3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate against B. subtilis and S. aureus was comparable to that of Amikacin, which is used as the standard antibiotic .
- Minimum inhibitory concentrations (MICs): The minimum inhibitory concentrations (MICs) of 2-(methyldithio)pyridine-3-carbonitrile were found to be in the range of 0.5 to 64 μg mL −1 for the tested bacterial strains (A. baumannii, A. iwoffii, Enterobacter sp., E. coli, S. aureus, P. aeruginosa, S. typhi, S. dysenteriae and S. maltophilia) and of 0.25 to 2 μg mL −1 for Candida species .
- Antimicrobial activity: Antimicrobial activity against the tested pathogens S. epidermidis 1736, S. aureus ATCC 25923, E. faecalis ATCC 29212, B. subtilis 6688, P. stuartii 1116, P. aeruginosa 846, K. pneumoniae ESBL+, S. marcenscens 0804, C. freundii 1748, E. coli 1576, ESBL+, Salmonella sp. 9246, C. albicans ATCC 10231 increased in the order 40 < 39 < 38 < 41 , simultaneously with the decrease of the hydration energy from 0.59, to 1.72, to 3.14 and respectively to 3.76 kcalMol −1 .
- Versatile efficacy: Compound 72c showed a rather versatile efficacy against the whole spectrum of microbes, three Gram-positive (S. aureus C1947, methicillin-resistant S. aureus MRSA C1926, vancomycin-resistant Enterococcus S2484), six Gram-negative strains (E. coli A1235, K. pneumoniae C1950, K. pneumoniae C1934, A. baumannii J3474, Stenotrophomonas maltophilia J3552, Yersinia bercovieri CNCTC 6230), and eight fungal strains, four yeasts (Candida parapsilosis sensu stricto EXF-8411,... Rhodotorula mucilaginosa EXF-8417, Exophiala dermatitidis EXF-8470, Aureobasidium melanogenum EXF-8432) and four filamentous fungi (Bisifusarium dimerum EXF-8427, Penicillium chrysogenum EXF-1818, Aspergillus versicolor EXF-8692, and Aspergillus niger EXF-10185) .
- Increased potency: The MIC of the Pefloxacin + 73 -AuNPs mixture was found to be 25 μg mL −1 as compared to Pefloxacin alone (50 μg mL −1), which clearly indicates that 73 -AuNPs increased the potency of Pefloxacin .
- Antiviral property: Bi-pyridinyl derivatives complex with ruthenium displayed antiviral property against HCV . The compound 25i and 25n exhibited notable curative activities along with potent antiviral activity towards cucumber mosaic virus (CMV) at 500 lg mL −1 with EC 50 values of 186.2 and 211.5 lg mL −1, respectively .
Anticancer Properties
- Antitumor properties: Ester and amide of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids possess antitumor properties .
- Anti-proliferative activity: Phosphonylated triazolo[4,5-b]pyridine was evaluated for anticancer properties against several cancer cell lines and exhibited promising anti-proliferative activity .
- Cytotoxicity profiles: Pyridine-ureas or pyridinyl sugar hydrazones linked to thienyl or the methylfuryl rings in addition to pyridine thioglycosides combining naphthyl and furyl systems showed higher cytotoxicity profiles toward various cancer cell lines .
- Antitumor activities: Vinyl-substituted pyridine compounds showed the antitumor activities (in vitro) of the synthesized compounds .
Other Applications
- Hepatic gluconeogenesis inhibitors: A new class of complexes of thieno-pyridine derivatives act as hepatic gluconeogenesis inhibitors that were found to be effective in type 2 diabetes mellitus .
- Antibacterial and antifungal activities: Quaternized pyridine derivatives of betulin triterpenes showed good antibacterial and antifungal activities compared to the initial compounds .
- M. tuberculosis: A pyridine carboxamide derivative, MMV687254, is specifically active against M. tuberculosis .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylpyridine-3-carbothioamide involves its interaction with specific molecular targets. The methoxy and carbothioamide groups within the structure can interact with biological targets, leading to various effects. For example, the compound can act as an inhibitor or activator of certain enzymes, depending on the context. The exact pathways involved are still under investigation, but its ability to form hydrogen bonds and other interactions with biological molecules is crucial to its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 2-Methoxy-6-methylpyridine-3-carbothioamide and analogous compounds:
Key Observations:
These structures are often prioritized in kinase inhibitor design due to their planar geometry . Pyridine-based analogs (e.g., ) retain a simpler aromatic system, favoring synthetic accessibility and tunable substituent effects.
Functional Group Impact :
- Carbothioamide vs. Carboxamide : The thioamide group in the target compound increases electron density at position 3 and may improve metal chelation (e.g., with transition metals like Cu²⁺ or Fe³⁺). This contrasts with carboxamides, which are more polar and less reactive .
- Methoxy vs. Ethoxy/Phenyl : The 2-methoxy group in the target compound provides moderate steric hindrance and electron-donating effects, whereas ethoxy or phenyl substituents (as in ) introduce bulkier or π-π interactive motifs.
Synthetic Considerations: Thienopyridine derivatives () are synthesized via multi-step protocols involving cyclocondensation and nucleophilic substitution, often requiring DMF or dichloromethane/ethanol mixtures under reflux. Yields range from 55–85%, depending on substituent complexity . Pyridine analogs (e.g., ) may utilize simpler alkylation or amidation reactions. For example, 3-Pyridinemethanamine,6-methoxy- is synthesized via reductive amination of 6-methoxynicotinaldehyde, achieving >90% purity .
Biological and Physicochemical Properties: Thienopyridine carboxamides () show potent kinase inhibition (IC₅₀ values in nM range) due to their planar structure and hydrogen-bonding capacity. The target compound’s carbothioamide may enhance binding affinity but reduce solubility. Brominated pyridines () exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy/methyl groups favor stability under acidic conditions .
Biological Activity
2-Methoxy-6-methylpyridine-3-carbothioamide (C8H10N2OS) is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula: C8H10N2OS
- Molecular Weight: 182.24 g/mol
- Structure: The compound features a methoxy group and a methyl group on the pyridine ring, with a carbothioamide functional group that is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that 2-Methoxy-6-methylpyridine-3-carbothioamide exhibits significant antimicrobial properties. A study focusing on thiosemicarbazone derivatives demonstrated that related compounds showed enhanced antibacterial activity when complexed with metal ions. This suggests that the incorporation of metal complexes could further augment the antimicrobial efficacy of this compound .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methoxy-6-methylpyridine-3-carbothioamide | Bacillus subtilis | TBD |
| Metal Complexes (e.g., Cu²⁺) | Proteus vulgaris | TBD |
| Gentamicin | Standard | 16 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through its inhibition of urease activity. In vitro studies have shown that various pyridine carboxamide derivatives, including those related to 2-Methoxy-6-methylpyridine-3-carbothioamide, can inhibit urease with varying degrees of potency. For instance, derivatives with electron-withdrawing groups at specific positions on the pyridine ring exhibited enhanced inhibition .
Table 2: Urease Inhibition Potency
| Compound | IC₅₀ (µM) |
|---|---|
| 2-Methoxy-6-methylpyridine-3-carbothioamide | TBD |
| RX-6 | 1.07 ± 0.043 |
| RX-7 | 2.18 ± 0.058 |
Anticancer Properties
Recent studies have also investigated the anticancer properties of this compound. The dual inhibition of microsomal prostaglandin E synthase (mPGES-1) and soluble epoxide hydrolase (sEH) has been highlighted as a promising strategy in cancer therapy. Compounds similar to 2-Methoxy-6-methylpyridine-3-carbothioamide have shown significant activity against cancer cell lines, suggesting potential applications in cancer treatment .
Case Study: Anticancer Activity
In vitro assays revealed that compounds derived from pyridine frameworks exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents in oncology.
The biological activity of 2-Methoxy-6-methylpyridine-3-carbothioamide is believed to be mediated through its ability to interact with specific enzymes and receptors:
- Urease Inhibition: The carbothioamide moiety may interact with the active site of urease, preventing its activity.
- Antimicrobial Action: The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Mechanism: The inhibition of mPGES-1 and sEH may reduce inflammation and promote apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
